Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure
92235-34-2 structure
Nome del prodotto:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numero CAS:92235-34-2
MF:C9H16N2O3
MW:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
    • (S)-BOC-3-AMINO-2-PYRROLIDINONE
    • (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
    • FD1232
    • (S)-(-)-3-Boc-aminopyrrolidin-2-one
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
    • (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
    • [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
    • (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
    • (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
    • tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
    • (S)-Boc-3-amino-2-pyrrolidinone,97%
    • MDL: MFCD03426144
    • Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
    • Chiave InChI: DVWCHAUBYVZILO-LURJTMIESA-N
    • Sorrisi: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 200.116092g/mol
  • Carica superficiale: 0
  • XLogP3: 0.4
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 200.116092g/mol
  • Massa monoisotopica: 200.116092g/mol
  • Superficie polare topologica: 67.4Ų
  • Conta atomi pesanti: 14
  • Complessità: 245
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • PSA: 67.43000
  • LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informazioni sulla sicurezza

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dati doganali

  • CODICE SA:2933790090
  • Dati doganali:

    Codice doganale cinese:

    2933790090

    Panoramica:

    293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-100MG
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
100MG
¥ 237.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-250MG
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
250MG
¥ 409.00 2023-04-12
Chemenu
CM119143-5g
(S)-3-(Boc-amino)-2-pyrrolidone
92235-34-2 97%
5g
$808 2021-08-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064989-5g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
5g
¥6358.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064989-1g
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
92235-34-2 97%
1g
¥1187.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB94020-1G
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
1g
¥ 1,082.00 2023-04-12
Enamine
EN300-3068166-0.5g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
0.5g
$218.0 2023-09-05
Enamine
EN300-3068166-10.0g
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
92235-34-2 95%
10.0g
$1594.0 2023-07-06
eNovation Chemicals LLC
D588039-10g
(S)-Boc-3-amino-2-pyrrolidinone
92235-34-2 97%
10g
$2500 2023-09-03
Chemenu
CM119143-1g
(S)-3-(Boc-amino)-2-pyrrolidone
92235-34-2 97%
1g
$*** 2023-05-29

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Riferimento
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
Riferimento
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Protein synthesis with conformationally constrained cyclic dipeptides
Zhang, Chao; Bai, Xiaoguang; Dedkova, Larisa M.; Hecht, Sidney M., Bioorganic & Medicinal Chemistry, 2020, 28(22),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ;  5 min, reflux
Riferimento
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  Hydroxybenzotriazole Solvents: Tetrahydrofuran
Riferimento
Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa
Ewing, William R.; Becker, Michael R.; Manetta, Vincent E.; Davis, Roderick S.; Pauls, Henry W.; et al, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
Riferimento
A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives
Tang, Tian; Zhu, Chen; Huang, Pei-Qiang, Heterocycles, 2004, 64, 121-128

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  overnight, rt; 2 h, reflux
Riferimento
Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK.
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Riferimento
Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  15 min, 60 °C; 4 h, 60 °C
Riferimento
Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors
, United States, , ,

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
A860133
Purezza:99%
Quantità:5g
Prezzo ($):625.0